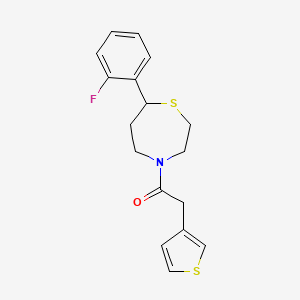

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS2/c18-15-4-2-1-3-14(15)16-5-7-19(8-10-22-16)17(20)11-13-6-9-21-12-13/h1-4,6,9,12,16H,5,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUKPRLQJFPGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiocarbonyl compound.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Attachment of the Thiophene Moiety: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts, solvents, and reaction conditions that are suitable for large-scale synthesis.

Análisis De Reacciones Químicas

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Aplicaciones Científicas De Investigación

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications:

Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, contributing to the development of new synthetic methodologies.

Material Science: The unique structural features of the compound may make it useful in the design of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparación Con Compuestos Similares

Core Heterocyclic Systems

- 1,4-Thiazepane vs. Piperazine/Triazole Derivatives: The target compound’s 1,4-thiazepane ring distinguishes it from piperazine-based analogues (e.g., 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8b) in ). Piperazine derivatives often exhibit rigid conformations and strong hydrogen-bonding capacity, whereas the larger thiazepane ring may enhance membrane permeability due to increased lipophilicity .

- Thiophen-3-yl vs. Benzo[b]thiophen Derivatives: The thiophen-3-yl group in the target compound contrasts with the benzo[b]thiophen moieties in compounds like 7f (). However, the simpler thiophene in the target compound may reduce steric hindrance, favoring interactions with compact binding sites .

Fluorinated Substituents

The 2-fluorophenyl group in the target compound parallels fluorinated analogues in and . For example, 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () incorporates multiple fluorine atoms, which enhance electronegativity and resistance to oxidative metabolism. However, monofluorination (as in the target compound) balances electronic effects with reduced risk of metabolic toxicity .

Physicochemical and Electronic Properties

Absolute Hardness and Reactivity

Using Parr and Pearson’s concept of absolute hardness (η) (), the fluorophenyl group increases the compound’s hardness compared to non-fluorinated analogues, suggesting lower polarizability and reduced susceptibility to nucleophilic attack. This contrasts with softer thiophene-containing compounds like 2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone (), where electron-rich indole and methoxy groups decrease η, favoring redox interactions .

Melting Points and Solubility

- Thiophene’s sulfur atom may enhance solubility in polar aprotic solvents compared to purely aromatic systems like naphthalen-1-ylmethanones () .

Data Table: Comparative Analysis of Key Compounds

*Estimated η values based on substituent electronegativity ().

Actividad Biológica

1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a thiazepane ring, a fluorophenyl group, and a thiophene moiety, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula for this compound is CHFNOS, with a molecular weight of 299.37 g/mol. Its structure can be represented as follows:

The biological activity of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is primarily attributed to its interaction with specific molecular targets. The fluorophenyl group enhances the compound's binding affinity to various enzymes and receptors, potentially altering their activity. The thiazepane ring contributes to the compound's stability and bioavailability, making it an attractive candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. In vitro studies have shown that thiophene derivatives can inhibit the growth of various bacteria. For instance, related thiophene compounds demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .

Antioxidant Activity

The antioxidant potential of thiazepane derivatives has also been explored. Compounds similar to 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have indicated that thiazepane derivatives can inhibit pancreatic lipase, suggesting potential applications in anti-obesity treatments by reducing fat absorption.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of related thiazepane compounds:

- Synthesis and Evaluation : A study synthesized various thiazepane derivatives and evaluated their biological activities against different bacterial strains. The results indicated that certain derivatives exhibited strong antimicrobial effects comparable to standard antibiotics .

- Molecular Docking Studies : Computational studies using molecular docking have provided insights into the binding affinities of these compounds to target enzymes. The docking simulations suggested that the fluorophenyl group plays a crucial role in enhancing binding interactions with target sites.

Comparative Analysis

The following table summarizes the biological activities of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone compared to other related compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone | Moderate | High | Yes |

| 1-(7-(Phenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone | Low | Moderate | No |

| 1-(7-(Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone | High | Low | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.